Methyl 3-amino-6-fluoro-1-benzothiophene-2-carboxylate
Description
Properties
IUPAC Name |
methyl 3-amino-6-fluoro-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO2S/c1-14-10(13)9-8(12)6-3-2-5(11)4-7(6)15-9/h2-4H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPPUQPQQFRVVOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(S1)C=C(C=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70442110 | |
| Record name | Methyl 3-amino-6-fluoro-1-benzothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70442110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142363-99-3 | |
| Record name | Methyl 3-amino-6-fluoro-1-benzothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70442110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing methyl 3-amino-6-fluoro-1-benzothiophene-2-carboxylate involves the microwave-assisted reaction of 2-halobenzonitriles with methyl thioglycolate in the presence of triethylamine in DMSO at 130°C. This method provides rapid access to the desired compound with yields ranging from 58% to 96% .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
Nucleophilic Substitution at the Ester Group
The methyl ester moiety undergoes nucleophilic substitution under basic or acidic conditions. A key reaction involves hydrazinolysis to form carbohydrazide derivatives:
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Reaction : Treatment with hydrazine hydrate in ethanol converts the ester to 3-amino-6-fluoro-benzothiophene-2-carbohydrazide .
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Conditions : Reflux in ethanol for 6 hours.
| Reactant | Reagent/Catalyst | Product | Yield | Source |
|---|---|---|---|---|
| Methyl 3-amino-6-fluoro-1-benzothiophene-2-carboxylate | Hydrazine hydrate (ethanol) | 3-amino-6-fluoro-benzothiophene-2-carbohydrazide | 78% |
Cross-Coupling Reactions
The amino group participates in Ullmann-type C–N coupling and Buchwald–Hartwig amination :
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Copper-catalyzed coupling : Reacts with aryl iodides (e.g., 4-iodoanisole) using CuI/l-proline/Cs₂CO₃ to form arylaminated derivatives .
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Palladium-catalyzed coupling : N-arylation with bromobenzothiophene derivatives under microwave irradiation (150°C, 75 min) .
Condensation Reactions
The carbohydrazide derivative reacts with carbonyl compounds (e.g., coumarins, ketones) to form hydrazones or carboxamides:
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With coumarins : Forms carboxamide derivatives (e.g., 3a-f ) via reflux in glacial acetic acid .
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With acetylacetone : Cyclocondensation yields pyrazole derivatives (e.g., (3-amino-6-fluoro-1-benzothiophen-2-yl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone) .
Friedlander Annulation
Reacts with ketones (e.g., methyl ethyl ketone) in the presence of NaOH to form benzothieno[3,2-b]pyridine derivatives :
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Mechanism : Aldol condensation followed by cyclodehydration.
| Substrate | Ketone | Product | Yield | Source |
|---|---|---|---|---|
| This compound | Methyl ethyl ketone | Benzothieno[3,2-b]pyridine | 63% |
Amide Bond Formation
The amino group reacts with carboxylic acids or acyl chlorides to form amides:
| Substrate | Reagent | Product | Yield | Source |
|---|---|---|---|---|
| This compound | Trifluoroacetic anhydride | Trifluoroacetylated derivative | 85% |
Radical Pathways
In copper-catalyzed reactions, a radical mechanism is proposed for aryl halide activation :
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Evidence : Formation of minor byproducts (e.g., methyl 3-iodo-1-benzothiophene-2-carboxylate) suggests a radical intermediate .
Functional Group Compatibility
The compound tolerates diverse reaction conditions:
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Methyl 3-amino-6-fluoro-1-benzothiophene-2-carboxylate has been studied for its anticancer properties. Research indicates that it exhibits significant cytotoxicity against several cancer cell lines, including human cervix carcinoma (HeLa) and murine leukemia cells (L1210). The half-maximal inhibitory concentration (IC50) values suggest that its efficacy is comparable to established chemotherapeutic agents . The mechanism of action appears to involve the modulation of key signaling pathways related to cell proliferation and apoptosis.
Enzyme Inhibition
The compound has also been investigated as a potential inhibitor of specific enzymes, such as Polo-like kinase 1 (Plk1), which is overexpressed in various cancers. Inhibiting Plk1 could disrupt cancer cell division and promote apoptosis, making this compound a promising candidate for further development in cancer therapy .
Agrochemical Applications
Pesticide Development
Due to its biological activity, this compound can be utilized in the formulation of new pesticides or herbicides. Its ability to interact with biological targets makes it suitable for developing compounds that can effectively manage agricultural pests while minimizing environmental impact .
Materials Science
Electronic and Optical Properties
The unique properties of this compound can be exploited in materials science. Its structural characteristics may lead to the development of materials with specific electronic or optical properties, which could be beneficial in applications such as organic electronics or photonic devices .
Case Studies
- Cytotoxicity Studies : A study evaluating the cytotoxic effects of this compound on HeLa cells demonstrated an IC50 value indicative of strong anticancer potential. The study highlighted the compound's ability to induce apoptosis through specific signaling pathways, suggesting its use as a lead compound in anticancer drug development .
- Enzyme Inhibition Research : Investigations into the inhibition of Plk1 by this compound revealed a significant reduction in cell viability in treated cancer cell lines. This supports the hypothesis that targeting Plk1 can be an effective strategy in cancer therapy .
Mechanism of Action
The mechanism of action of methyl 3-amino-6-fluoro-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, as a kinase inhibitor, it binds to the active site of kinases, preventing their activity and thereby disrupting cellular signaling pathways involved in cancer cell proliferation .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares key structural and physicochemical properties of Methyl 3-amino-6-fluoro-1-benzothiophene-2-carboxylate with related benzothiophene derivatives:
Key Differences and Implications
Substituent Effects on Reactivity: The amino group at C3 in the target compound enhances nucleophilicity and hydrogen-bonding capacity compared to the chloro substituent in CymitQuimica’s analogue . This difference could make the amino derivative more suitable for interactions in drug discovery (e.g., enzyme inhibition). Fluorine at C6 in both the target compound and CymitQuimica’s analogue improves metabolic stability and membrane permeability due to its electronegativity and small size .
Positional Isomerism: Methyl 5-amino-1-benzothiophene-2-carboxylate (CAS 20532-28-9) demonstrates how shifting the amino group from C3 to C5 alters the electron density distribution. This positional change may affect binding affinity in biological targets, as seen in other benzothiophene-based kinase inhibitors .
Biological Activity: Tetrahydrobenzo[b]thiophene derivatives (Compounds 2 and 3 in ) exhibit antibacterial activity, likely due to acylated amino groups enhancing target engagement. The target compound’s free amino group could allow for similar or improved interactions if functionalized .
Physical Properties: Melting Points: Compounds with bulky substituents (e.g., tert-butyl in Compound 3) show higher melting points (213–226°C) compared to simpler analogues, suggesting stronger crystal packing forces . Solubility: The amino group in the target compound may improve aqueous solubility relative to chlorinated analogues, which are more lipophilic .
Biological Activity
Methyl 3-amino-6-fluoro-1-benzothiophene-2-carboxylate is a compound of increasing interest in pharmaceutical research due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies from recent literature.
Chemical Structure and Properties
This compound belongs to a class of compounds known as benzothiophenes, which are characterized by their fused benzene and thiophene rings. The presence of an amino group and a fluorine atom enhances its biological reactivity and specificity towards various molecular targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound against a range of pathogens. The compound exhibits significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 2 µg/mL |
| Escherichia coli | 4 µg/mL |
| Candida albicans | 8 µg/mL |
The MIC values indicate that this compound is particularly effective against Staphylococcus aureus, including methicillin-resistant strains (MRSA), suggesting its potential as an alternative treatment option in antibiotic-resistant infections .
Anticancer Activity
This compound has also been evaluated for its anticancer properties. In vitro studies demonstrate its ability to inhibit the proliferation of various cancer cell lines, including A549 (lung cancer) and Caco-2 (colorectal cancer) cells.
| Cell Line | Viability (%) at 50 µM |
|---|---|
| A549 | 35% |
| Caco-2 | 54% |
These results indicate a dose-dependent reduction in cell viability, with significant cytotoxic effects observed at higher concentrations .
The biological activity of this compound is attributed to its interaction with specific enzyme targets. The fluorine atom enhances lipophilicity, facilitating better membrane penetration and receptor binding.
- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Signal Transduction Modulation : It may modulate pathways associated with apoptosis in cancer cells, leading to programmed cell death.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound revealed that it significantly reduced the growth of MRSA in vitro. The study utilized a standard agar diffusion method, showing clear zones of inhibition at concentrations as low as 2 µg/mL .
Case Study 2: Anticancer Properties
In another investigation focusing on anticancer properties, the compound was tested against multiple cancer cell lines. The results indicated that it not only inhibited cell growth but also induced apoptosis through caspase activation pathways. This suggests potential for development into a therapeutic agent for cancer treatment .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for Methyl 3-amino-6-fluoro-1-benzothiophene-2-carboxylate, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves multi-step reactions, including cyclization of benzothiophene precursors, fluorination at the 6-position, and esterification. Key steps include:
- Use of anhydrous solvents (e.g., CH₂Cl₂) under inert atmospheres (N₂/Ar) to prevent hydrolysis.
- Reflux conditions for cyclization (e.g., 12–24 hours at 40–60°C).
- Purification via reverse-phase HPLC with gradient elution (e.g., methanol/water) to isolate high-purity products .
- Optimization : Adjust stoichiometry of fluorinating agents (e.g., Selectfluor) and monitor reaction progress via TLC or LC-MS.
Q. How is structural characterization performed for this compound, and what spectroscopic benchmarks are critical?
- Key Techniques :
- ¹H/¹³C NMR : Assign peaks for the benzothiophene core (e.g., aromatic protons at δ 7.1–7.8 ppm), fluorine coupling patterns, and ester carbonyl (δ ~165–170 ppm).
- IR Spectroscopy : Identify NH₂ (3300–3500 cm⁻¹), C=O (ester, ~1700 cm⁻¹), and C-F (1100–1250 cm⁻¹) stretches .
- Mass Spectrometry : Confirm molecular ion [M+H]⁺ and fragmentation patterns.
Q. What crystallographic tools are recommended for resolving its 3D structure?
- Use SHELXL for small-molecule refinement and WinGX for data processing. Key parameters:
- High-resolution X-ray data (d-spacing < 1 Å) for accurate atomic positioning.
- Address twinning or disorder using SHELXPRO for macromolecular interfaces .
Advanced Research Questions
Q. How do electronic effects of the 6-fluoro and 3-amino substituents influence reactivity in cross-coupling reactions?
- Mechanistic Insight :
- The electron-withdrawing fluoro group activates the benzothiophene core for electrophilic substitution, while the amino group directs nucleophilic attacks.
- Use DFT calculations (e.g., Gaussian) to map frontier molecular orbitals (HOMO/LUMO) and predict regioselectivity .
- Experimental Validation : Compare Suzuki-Miyaura coupling yields with/without fluorine substitution to quantify electronic effects.
Q. How can contradictory NMR data (e.g., unexpected splitting or shifts) be resolved during characterization?
- Troubleshooting :
- Verify solvent effects (e.g., deuterated chloroform vs. DMSO-d₆) on chemical shifts.
- Analyze dynamic processes (e.g., keto-enol tautomerism) via variable-temperature NMR .
- Cross-validate with X-ray crystallography to confirm static structure .
Q. What strategies mitigate byproduct formation during scale-up synthesis?
- Process Chemistry :
- Employ continuous flow reactors to control exothermic steps (e.g., fluorination).
- Optimize catalyst loading (e.g., Pd(OAc)₂ for coupling reactions) and use scavengers (e.g., silica-bound amines) to trap impurities .
Q. How does this compound compare to analogs like Methyl 4-(trifluoromethyl)-1-benzothiophene-2-carboxylate in drug discovery applications?
- Comparative Analysis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
